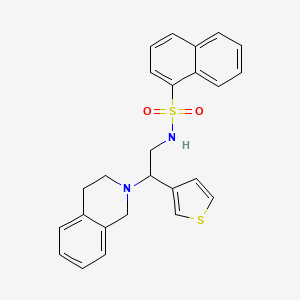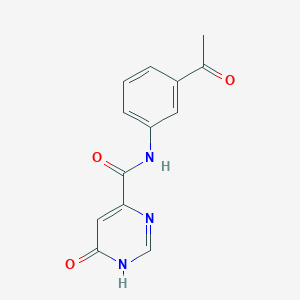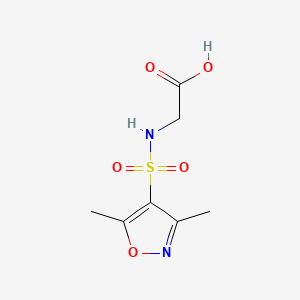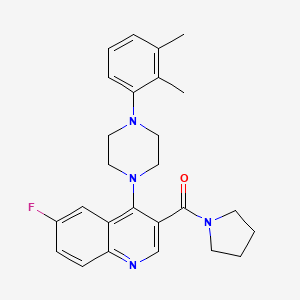
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound featuring a unique structure that combines elements of isoquinoline, thiophene, and naphthalene sulfonamide. This compound’s multifaceted structure contributes to its versatility in various chemical, biological, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide can be synthesized through a multi-step process involving:
Formation of the isoquinoline derivative: : This involves the hydrogenation of isoquinoline derivatives under specific conditions.
Introduction of the thiophene ring: : Typically, a palladium-catalyzed cross-coupling reaction is employed to introduce the thiophene moiety.
Sulfonamide formation: : Naphthalene-1-sulfonyl chloride reacts with the intermediate product to form the final compound.
Industrial Production Methods
Industrial production often scales up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow synthesis might be employed for better control and efficiency.
化学反应分析
Types of Reactions
The compound can undergo various reactions, including:
Oxidation: : Possible through agents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly achieved with reducing agents such as lithium aluminium hydride.
Substitution: : The thiophene and isoquinoline rings can be sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogenation agents, alkylating agents.
Major Products
Oxidation often leads to the formation of sulfoxides and sulfones, while reduction can produce amines and altered heterocyclic rings. Substitution reactions typically yield a variety of derivatives depending on the reagents used.
科学研究应用
Chemistry
In synthetic organic chemistry, it serves as a building block for more complex molecules. Its ability to undergo multiple types of chemical reactions makes it a versatile precursor.
Biology
The compound has shown potential in biochemical studies due to its structural features that mimic natural biological molecules.
Medicine
It is investigated for pharmaceutical applications, particularly in the development of novel therapeutic agents targeting specific pathways in diseases.
Industry
Used in material science, particularly in developing specialized polymers and as intermediates in dye production.
作用机制
Effects and Pathways
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide interacts with cellular receptors, potentially inhibiting or activating specific molecular pathways. Its sulfonamide group is often crucial for binding to enzymes or receptors, altering their activity.
Molecular Targets
It targets proteins involved in signal transduction, metabolic pathways, and gene expression regulation. The interaction with these targets often involves hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and heterocyclic groups.
相似化合物的比较
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanamine
Uniqueness
Compared to its analogs, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide's combination of naphthalene, thiophene, and sulfonamide groups imparts unique chemical reactivity and biological activity. This makes it particularly valuable in fields that require precise interaction with complex biological systems or materials with specific chemical properties.
This compound's unique structural characteristics and versatile applications make it a significant subject of study in various scientific domains. How's that for a deep dive?
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S2/c28-31(29,25-11-5-9-20-7-3-4-10-23(20)25)26-16-24(22-13-15-30-18-22)27-14-12-19-6-1-2-8-21(19)17-27/h1-11,13,15,18,24,26H,12,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYKLSRTZVYOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)


![N-(3-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2742987.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/new.no-structure.jpg)
![5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2742990.png)
![4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2742992.png)
![N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2742994.png)
![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2742995.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2742997.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2743000.png)

